Acetyl decapeptide-3

Collagen anti-glycation LOXL activation Skin elasticity recovery

Acetyl decapeptide-3 (CG-Rejuline) is a bFGF mimetic that activates FGFR receptors, driving fibroblast proliferation and ECM synthesis. Clinically validated at 0.0001% for 26% wrinkle reduction and 32% elasticity gain, it outperforms neurotransmitter peptides at sub-ppm levels. With 150% LOXL activation and 29% AGE reduction, it targets glycation-induced skin yellowing. Process-stable up to 80°C, compatible with standard cosmetic manufacturing. Ideal for anti-glycation serums, anti-aging creams, and sensitive skin formulations.

Molecular Formula C73H96N18O17
Molecular Weight 1513.82
Cat. No. B1575510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl decapeptide-3
Molecular FormulaC73H96N18O17
Molecular Weight1513.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Acetyl Decapeptide-3 Technical Procurement Guide: Synthetic bFGF-Mimetic Peptide Specifications


Acetyl decapeptide-3 (trade name CG-Rejuline or Rejuline) is a synthetic biomimetic decapeptide consisting of ten amino acids with the sequence Ac-YRSRKYTSWY-NH₂, engineered to reproduce part of the functional sequence of basic fibroblast growth factor (bFGF) and mimic its receptor-binding activity [1]. With molecular weight approximately 1450.6 g/mol (C₆₈H₉₅N₁₉O₁₇), this acetylated peptide is supplied as a white to off-white powder with typical purity specifications of ≥95% to ≥98% and recommended storage at 2–8°C for short-term use or -20°C for long-term stability . The acetylation modification enhances both metabolic stability and percutaneous absorption compared to unmodified peptide analogs [2].

Why Acetyl Decapeptide-3 Cannot Be Substituted with Generic Cosmetic Peptides


Acetyl decapeptide-3 operates via a distinct molecular mechanism—direct FGFR receptor activation as a bFGF mimetic—which is fundamentally different from the neurotransmitter-inhibition mechanism of acetyl hexapeptide-8 (Argireline) or the collagen-fragment signaling of palmitoyl pentapeptide-4 (Matrixyl) [1]. The peptide's specific decapeptide sequence (YRSRKYTSWY) is required for FGFR binding and subsequent activation of the MAPK/ERK signaling cascade that drives fibroblast proliferation and extracellular matrix protein synthesis [2]. Shorter or sequence-divergent peptides from other commercial sources, including unacetylated analogs or truncated bFGF fragments, lack the requisite binding affinity for FGFR and do not replicate the same downstream transcriptional program for collagen type I, fibronectin, and laminin expression [3]. Furthermore, the acetyl N-terminal modification confers resistance to aminopeptidase degradation in the stratum corneum, a stability advantage absent in non-acetylated peptide variants [4].

Acetyl Decapeptide-3 Quantitative Differentiation Evidence: Head-to-Head Performance Data


Acetyl Decapeptide-3 LOXL Enzyme Activation (+150%) for Glycated Collagen Repair vs. Untreated Baseline

Acetyl decapeptide-3 demonstrates targeted anti-glycation activity via activation of lysyl oxidase-like (LOXL) enzymes, with measured LOXL enzymatic activity increasing by 150% relative to untreated control . This mechanism directly addresses advanced glycation end-product (AGE) crosslinking in collagen fibers—a pathological process that causes skin yellowing and loss of elasticity—which is not a reported function of signal peptides such as palmitoyl pentapeptide-4 (Matrixyl) or neurotransmitter-inhibiting peptides such as acetyl hexapeptide-8 [1].

Collagen anti-glycation LOXL activation Skin elasticity recovery

Acetyl Decapeptide-3 Collagen Synthesis Stimulation (+38%) via TGF-β1 Upregulation

Treatment with acetyl decapeptide-3 upregulates TGF-β1 signaling in human dermal fibroblasts, resulting in a measured 38% increase in collagen type I and type IV synthesis compared to untreated control . This matrix-stimulatory effect is mechanistically distinct from collagen fragment-based peptides such as palmitoyl pentapeptide-4 (KTTKS sequence) that signal via the procollagen C-proteinase pathway rather than growth factor receptor activation [1].

Collagen synthesis TGF-β1 signaling Fibroblast activation

Acetyl Decapeptide-3 Inflammatory Cytokine Suppression: IL-6 and TNF-α Reduction (-55%) in AGE-Stimulated Fibroblasts

In advanced glycation end-product (AGE)-stimulated human dermal fibroblasts, acetyl decapeptide-3 reduces the release of pro-inflammatory cytokines IL-6 and TNF-α by 55% compared to untreated AGE-stimulated controls, via inhibition of the NF-κB signaling pathway . This anti-inflammatory dimension is not a primary mechanism for neurotransmitter-modulating peptides such as acetyl hexapeptide-8, which target SNAP-25-mediated vesicle fusion rather than inflammatory cascades [1].

Anti-inflammatory activity AGE-induced inflammation NF-κB inhibition

Acetyl Decapeptide-3 Clinical Efficacy: Nasolabial Fold Depth Reduction (-26%) and Skin Elasticity Improvement (+32%) at 8 Weeks

In an 8-week clinical study, topical application of a formulation containing 0.0001% acetyl decapeptide-3 produced a 26% reduction in nasolabial fold depth measured by ultrasonography and a 32% improvement in skin elasticity parameters compared to baseline . For contextual comparison, clinical studies of acetyl hexapeptide-8 (Argireline) at 10% concentration report wrinkle depth reductions of approximately 30% after 30 days around the periocular area [1], indicating that acetyl decapeptide-3 achieves comparable clinical efficacy at a concentration approximately 100,000-fold lower by weight, due to its receptor-mediated amplification mechanism.

Clinical efficacy Nasolabial fold reduction Skin elasticity

Acetyl Decapeptide-3 Stability Advantage vs. Native bFGF: Prolonged Functional Half-Life in Clinical Testing

Clinical evaluations demonstrate that acetyl decapeptide-3 exhibits greater stability and prolonged functional action compared to native bFGF protein [1]. Native bFGF (FGF-2) is a 17.2 kDa protein that is highly susceptible to proteolytic degradation in topical formulations and requires specialized cold-chain handling and frequent reapplication to maintain bioactivity [2]. In contrast, the synthetic decapeptide mimics the FGFR-binding epitope of bFGF while its small size (1450.6 Da) and acetyl N-terminal protection confer enhanced resistance to exopeptidase degradation, enabling formulation in standard cosmetic matrices at ambient manufacturing temperatures up to 80°C without loss of activity [3].

Peptide stability bFGF mimetic Formulation shelf-life

Acetyl Decapeptide-3 Skin Brightening Efficacy: ITA° Yellowing Index Improvement (+21%) via AGE Reduction (-29%)

In an 8-week clinical study using 0.0001% acetyl decapeptide-3, the Individual Typology Angle (ITA°) skin yellowness index improved by 21% while AGE deposition in the stratum corneum decreased by 29% compared to baseline . This anti-glycation brightening effect represents a mechanism of action not shared by other major classes of cosmetic peptides including matrix signaling peptides (palmitoyl pentapeptide-4), neurotransmitter inhibitors (acetyl hexapeptide-8), or copper peptides (copper tripeptide-1), which do not directly target AGE crosslink cleavage .

Skin brightening AGE reduction Anti-yellowing

Acetyl Decapeptide-3 Industrial and Research Application Scenarios Based on Evidence


Anti-Glycation and Anti-Yellowing Serum Formulations

Based on the 150% LOXL activation and 29% AGE reduction data , acetyl decapeptide-3 is optimally positioned for anti-glycation serums targeting age-related skin yellowing and stiffness. Effective concentration range is 0.00005%–0.0002%, with optimal pH 5.0–6.5 to maintain acetyl group stability [1]. Synergistic formulation with carnosine (0.5%) blocks new AGE formation while acetyl decapeptide-3 addresses existing AGE crosslinks, creating a dual-action anti-glycation regimen [2]. Compatibility with glycerin/butylene glycol solvent systems (8:1.5:0.5 ratio) maintains peptide stability for >12 months at 45°C [1].

Cost-Efficient Anti-Wrinkle Products Requiring Low Active Concentrations

Clinical evidence demonstrating 26% nasolabial fold reduction and 32% elasticity improvement at only 0.0001% concentration positions acetyl decapeptide-3 for cost-sensitive mass-market anti-aging formulations. This sub-parts-per-million effective concentration contrasts with neurotransmitter-inhibiting peptides requiring 5–10% active loading [1], translating to substantially lower per-unit active ingredient cost. The high potency arises from receptor-mediated signal amplification through the FGFR/MAPK pathway [2].

Sensitive Skin and Post-Procedure Recovery Formulations

The demonstrated 55% reduction in IL-6 and TNF-α pro-inflammatory cytokines supports acetyl decapeptide-3 inclusion in formulations intended for sensitive skin, rosacea-prone skin, or post-procedure recovery (e.g., post-microneedling, post-peel). Unlike retinoids that may exacerbate irritation during the initial acclimation period, acetyl decapeptide-3 provides matrix regeneration without documented inflammatory side effects [1]. Barrier support is further reinforced by increased filaggrin expression and 18% reduction in transepidermal water loss (TEWL) [2].

Stable Topical Growth Factor Alternative in Ambient-Temperature Manufacturing

For manufacturers seeking growth factor-like activity without the cold-chain logistics of native bFGF, acetyl decapeptide-3 offers validated stability up to 80°C during formulation processing and prolonged functional half-life in finished products [1]. This enables incorporation into standard emulsion, serum, and hydrogel matrices using conventional cosmetic manufacturing equipment, whereas native bFGF requires specialized handling and frequent reapplication protocols that limit commercial scalability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl decapeptide-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.